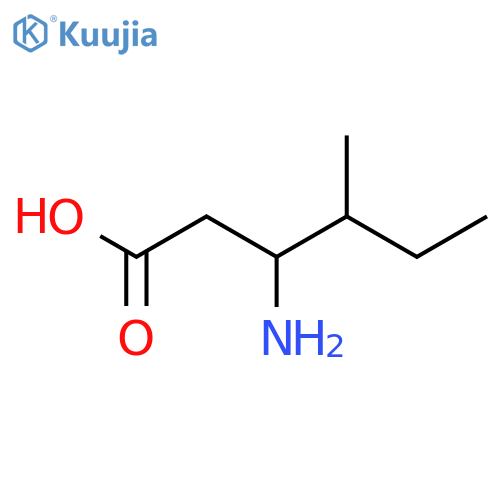Cas no 132745-52-9 (3-Amino-4-methylhexanoic acid)

3-Amino-4-methylhexanoic acid structure
商品名:3-Amino-4-methylhexanoic acid
CAS番号:132745-52-9
MF:C7H15NO2
メガワット:145.199502229691
CID:5282289
3-Amino-4-methylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-4-methylhexanoic acid
- 3-AMINO-4-METHYLHEXANOICACID
- Hexanoic acid, 3-amino-4-methyl-
- 3-Amino-4-methylhexanoic acid
-
- インチ: 1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
- InChIKey: JHEDYGILOIBOTL-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C(C)CC)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 114
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 63.3
3-Amino-4-methylhexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673431-1.0g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 1.0g |
$142.0 | 2025-03-13 | |
| Enamine | EN300-673431-5.0g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 5.0g |
$410.0 | 2025-03-13 | |
| Enamine | EN300-673431-0.05g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 0.05g |
$119.0 | 2025-03-13 | |
| Enamine | EN300-673431-0.25g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 0.25g |
$131.0 | 2025-03-13 | |
| Enamine | EN300-673431-10.0g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 10.0g |
$608.0 | 2025-03-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366206-1g |
3-Amino-4-methylhexanoic acid |
132745-52-9 | 95% | 1g |
¥3715.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366206-10g |
3-Amino-4-methylhexanoic acid |
132745-52-9 | 95% | 10g |
¥36660.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366206-50mg |
3-Amino-4-methylhexanoic acid |
132745-52-9 | 95% | 50mg |
¥3346.00 | 2024-08-09 | |
| Enamine | EN300-673431-0.5g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 0.5g |
$136.0 | 2025-03-13 | |
| Enamine | EN300-673431-2.5g |
3-amino-4-methylhexanoic acid |
132745-52-9 | 95.0% | 2.5g |
$277.0 | 2025-03-13 |
3-Amino-4-methylhexanoic acid 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
132745-52-9 (3-Amino-4-methylhexanoic acid) 関連製品
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
